molecular formula C16H16O4 B1344965 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid CAS No. 1142201-98-6

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid

Cat. No.: B1344965
CAS No.: 1142201-98-6
M. Wt: 272.29 g/mol
InChI Key: NYSPPGFFDAYOEW-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid, also known as m-methoxybenzoic acid (m-MBA), is an organic compound belonging to the family of benzoic acids. It is a colorless solid with a molecular formula of C11H12O4. m-MBA is a widely used reagent in organic synthesis due to its versatile reactivity and low toxicity. It is used in the synthesis of various compounds such as pharmaceuticals, dyes, and fragrances. Furthermore, m-MBA has been extensively studied for its biological properties and has been found to have several potential applications in the field of medicine.

Scientific Research Applications

Polyaniline Doping

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid and its derivatives are utilized in the doping of polyaniline, a conductive polymer. Doping with benzoic acid and substituted benzoic acids enhances the conductivity of polyaniline, making it a candidate for various advanced technological applications, including sensors, actuators, and energy storage devices (Amarnath & Palaniappan, 2005).

Crystal Structure Analysis

The compound is also pivotal in the synthesis of new molecular structures, aiding in the understanding of crystal structures and their potential applications in material science. For instance, the synthesis and crystal structure analysis of 2-Methoxy-benzoic acid derivatives have been explored to understand the molecular packing and bond lengths, which are critical for designing materials with specific properties (Zhao et al., 2010).

Radiopharmaceutical Development

This compound derivatives are investigated in the development of radiopharmaceuticals for imaging applications. Their potential for liver and spleen imaging has been demonstrated, suggesting their utility in diagnostic medicine (Akbar, 2018).

Organic Synthesis and Chemical Reactions

This chemical is involved in selective chemical reactions, such as para metalation, which are fundamental in organic synthesis. The precise manipulation of molecules to introduce specific functional groups opens pathways for synthesizing novel compounds with desirable properties for pharmaceuticals, agrochemicals, and other industries (Sinha, Mandal, & Chandrasekaran, 2000).

Antioxidant and Antimicrobial Activities

Compounds derived from this compound have shown significant biological activities, including antioxidant and antimicrobial effects. These properties are critical for developing new therapeutic agents and additives for food and cosmetic industries to combat oxidative stress and microbial infections (Xu et al., 2017).

Environmental Applications

Derivatives of this compound are used in environmental chemistry for the adsorption and recovery of metals from aqueous solutions. This application is crucial for water treatment, recycling of valuable metals, and environmental remediation efforts (Gunjate et al., 2020).

Properties

IUPAC Name

3-methoxy-2-[(3-methylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-5-3-6-12(9-11)10-20-15-13(16(17)18)7-4-8-14(15)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPPGFFDAYOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219278
Record name Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-98-6
Record name Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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